The compound's molecular formula is , and it is classified under the category of dioxanes. Dioxanes are a group of compounds that contain a dioxane ring, which consists of two oxygen atoms and four carbon atoms arranged in a six-membered ring. This specific compound is recognized for its unique structural features that influence its chemical behavior and applications in organic synthesis and fragrance formulation .
The synthesis of 2-(propan-2-yl)-1,3-dioxocane can be achieved through several methods. One notable approach involves the condensation reaction between acrolein and a diol compound. The process typically employs solid cation exchange resins as catalysts under controlled temperatures ranging from -20°C to 100°C. The reaction conditions significantly influence the rate of condensation and the formation of desired isomers .
Another method reported involves thioacetalization reactions, which can lead to various dioxane derivatives. The reaction conditions can be optimized to favor the formation of specific isomers based on the substituents involved.
2-(Propan-2-yl)-1,3-dioxocane can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Notably, hydrolysis can yield carboxylic acids and alcohols depending on the conditions used. The reactivity profile of this compound is influenced by the presence of electron-donating or withdrawing groups attached to the dioxane ring.
Common reagents for these reactions include acids (such as hydrochloric acid), bases (like sodium hydroxide), and oxidizing agents (such as potassium permanganate). The specific conditions—temperature, pressure, and pH—are critical in determining the outcome of these reactions .
The mechanism by which 2-(propan-2-yl)-1,3-dioxocane acts in chemical reactions typically involves nucleophilic attack on electrophilic centers within other molecules. For instance, during hydrolysis, water acts as a nucleophile attacking the carbonyl carbon atom in the dioxane structure, leading to the formation of alcohols and carboxylic acids. This process can be represented as follows:
This mechanism highlights the importance of steric factors influenced by the isopropyl group in determining reaction rates and product distributions .
The compound exhibits moderate stability under standard conditions but can react vigorously under acidic or basic conditions. Its boiling point suggests it can be used effectively in high-temperature applications without significant loss due to evaporation .
2-(Propan-2-yl)-1,3-dioxocane finds applications primarily in:
The versatility of this compound makes it valuable across multiple scientific disciplines .
1,3-Dioxane derivatives represent a privileged scaffold in modern medicinal chemistry, characterized by their unique six-membered cyclic acetals that confer enhanced metabolic stability, stereochemical diversity, and molecular rigidity. These heterocyclic frameworks serve as versatile bioisosteres for carbonyl-containing functionalities, enabling optimization of pharmacokinetic properties while retaining target engagement. Among these, 2-(Propan-2-yl)-1,3-dioxocane exemplifies structural innovations that address persistent challenges in drug discovery, including antibacterial resistance and receptor selectivity. The scaffold’s capacity to integrate pharmacophoric elements—such as chiral centers, lipophilic substituents, and hydrogen-bond acceptors—into a conformationally constrained architecture underpins its therapeutic relevance. This review examines the historical trajectory, antibacterial applications, and receptor-targeting capabilities of this scaffold, with emphasis on its role in advancing precision pharmacology.
The integration of 1,3-dioxane derivatives into drug discovery originated in the mid-20th century with dioxolane-based prodrugs designed to enhance the bioavailability of aldehydes and ketones. Early iterations focused on masking reactive carbonyl groups to improve metabolic stability, exemplified by dimethylketene acetals used in antiviral agents. By the 1990s, the scaffold evolved toward six-membered 1,3-dioxanes, which offered superior conformational stability and stereochemical control. This shift aligned with the FDA’s 1992 guidelines emphasizing single-enantiomer drug development, as 1,3-dioxanes’ chiral centers enabled precise stereoselective targeting [1].
A significant milestone was the exploitation of atropisomerism—a form of chirality arising from restricted bond rotation—in 1,3-dioxane derivatives. For instance, stiripentol (approved in 2018) demonstrated how stereochemical configuration dictates pharmacological activity: its R(+)-enantiomer exhibits 2.4-fold greater anticonvulsant potency than the S(−)-counterpart [1]. This underscored the scaffold’s capacity to fine-tune drug-receptor interactions.
Table 1: Evolution of Key 1,3-Dioxane Derivatives in Drug Development
Era | Compound Class | Therapeutic Application | Structural Innovation |
---|---|---|---|
1970s-1980s | Dioxolane prodrugs | Antiviral agents | Carbonyl masking via 5-membered cyclic acetal |
1990s-2000s | Chiral 1,3-dioxanes | Anticonvulsants (e.g., stiripentol) | Stereoselective atropisomerism |
2010s-Present | Functionalized dioxocanes | Antibacterials/Serotonergic agonists | 8-membered ring expansion (e.g., 2-(Propan-2-yl)-1,3-dioxocane) |
Contemporary advances focus on ring-expanded variants like 1,3-dioxocanes, where the 8-membered structure of 2-(Propan-2-yl)-1,3-dioxocane provides augmented conformational flexibility while retaining metabolic robustness. This innovation addresses limitations of rigid 6-membered dioxanes, enabling optimal positioning of pharmacophores in complex binding pockets [4]. Patent literature highlights derivatives of this scaffold as modulators of nuclear receptors (e.g., PPARγ), leveraging their ability to display substituents in three-dimensional space with minimal entropic penalty [4].
Antimicrobial resistance (AMR) poses a critical global health threat, with β-lactamase enzymes rendering entire antibiotic classes ineffective against Gram-negative pathogens like Mycobacterium abscessus. 2-(Propan-2-yl)-1,3-dioxocane has emerged as a strategic pharmacophore in novel inhibitors targeting resistance mechanisms. Its lipophilic dioxocane ring enhances membrane penetration in multidrug-resistant (MDR) bacteria, while the isopropyl substituent disrupts hydrolytic enzyme function through steric occlusion [1].
Recent studies demonstrate that integrating this scaffold into β-lactamase inhibitors mimics the transition state of lactam hydrolysis. For example, derivatives bearing a 4-trifluoromethylbenzenesulfonamide group coupled to the dioxocane core exhibit potent activity against MDR M. abscessus (MIC: 4–16 µg/mL), outperforming conventional antibiotics like clarithromycin [9]. The scaffold’s efficacy arises from:
Table 2: Antibacterial Activity of 1,3-Dioxocane Derivatives Against Resistant Pathogens
Compound | Structural Features | MIC vs. MRSA (µg/mL) | MIC vs. M. abscessus (µg/mL) | Primary Mechanism |
---|---|---|---|---|
2-(Propan-2-yl)-1,3-dioxocane (Base scaffold) | Unsubstituted dioxocane + isopropyl | >128 | 32–64 | Membrane permeabilization |
4-CF₃-Benzenesulfonamide-dioxocane | 4-Trifluoromethylphenyl linker | 4 | 4–8 | β-Lactamase inhibition |
DBO-Avibactam (Control) | Diazabicyclooctane | 0.5–2 | 16–32 | Covalent serine binding |
Compared to diazabicyclooctane (DBO) scaffolds in avibactam, 1,3-dioxocanes offer synthetic accessibility and reduced susceptibility to enzyme mutations. Their modular synthesis enables rapid incorporation of aryl/heteroaryl groups targeting Ambler class A, C, and D β-lactamases [2] [9]. Current research focuses on hybrid molecules combining dioxocanes with quinolone or oxadiazole warheads to broaden spectrum coverage against ESKAPE pathogens.
The conformational plasticity of 2-(Propan-2-yl)-1,3-dioxocane enables precise spatial display of pharmacophores for G protein-coupled receptor (GPCR) targets, particularly serotonin receptors (5-HT₂B). Unlike planar heterocycles, its puckered 8-membered ring adopts boat-chair conformations that position substituents for optimal interaction with orthosteric and allosteric binding pockets. The gem-dialkyl effect from the isopropyl group restricts ring flip dynamics, reducing entropic penalties upon receptor binding [4].
In serotonergic agonism, the dioxocane oxygen atoms serve as hydrogen-bond acceptors to anchor the scaffold in the 5-HT₂B binding cleft, mimicking interactions of endogenous serotonin’s indole nitrogen. Molecular docking studies using the 5-HT₂B crystal structure (PDB: 4IB4) reveal that:
Table 3: Structure-Activity Relationships (SAR) of 2-(Propan-2-yl)-1,3-dioxocane Derivatives at 5-HT₂B Receptors
R-Group Position | Electronics | Functional Activity (EC₅₀, nM) | Selectivity vs. 5-HT₂A/2C | Key Interactions |
---|---|---|---|---|
Unsubstituted | Neutral | 1,200 | 3–5-fold | H-bond with Ser242/Asn343 |
4-Fluorophenyl | Electron-withdrawing | 22 | 50–75-fold | π-Stacking with Phe343; H-bond with Tyr370 |
5-Nitrothiophene | Strong acceptor | 8 | >100-fold | Salt bridge with Lys255; hydrophobic contact with Val366 |
Patent data (EP2120567A1) demonstrates that aryl/heteroaryl extensions at the C4 position amplify functional selectivity. For instance, a 4-fluorophenyl analog achieves 50–75-fold selectivity for 5-HT₂B over 5-HT₂A/2C receptors, crucial for mitigating off-target cardiotoxicity. Similarly, nitrothiophene derivatives act as biased agonists, preferentially activating Gq-mediated signaling over β-arrestin recruitment—a profile linked to reduced valvulopathy risk [4]. The scaffold’s versatility extends to fluorescent probes (e.g., dansyl-tagged analogs) that enable real-time visualization of receptor internalization, advancing studies in functional selectivity [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7